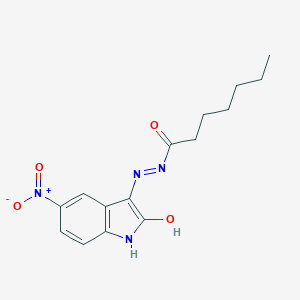![molecular formula C14H12BrN3O2S B352751 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole CAS No. 459175-50-9](/img/structure/B352751.png)
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group attached to a 2-bromo-4,5-dimethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 1H-1,2,3-benzotriazole with 2-bromo-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.
Coupling reactions: The benzotriazole core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce sulfone derivatives.
Aplicaciones Científicas De Investigación
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Employed in the design of novel materials with specific electronic or photophysical properties, such as organic semiconductors or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzotriazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-chloro-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 1-[(2-fluoro-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 1-[(2-methyl-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
Uniqueness
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Propiedades
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c1-9-7-11(15)14(8-10(9)2)21(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVSVLIKFBPGMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)




![N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-4-carboxamide](/img/structure/B352714.png)



![N-(4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B352733.png)

